2,4-Dihydroindeno[1,2-c]pyrazole

Regioselective synthesis Medicinal chemistry Scaffold functionalization

2,4-Dihydroindeno[1,2-c]pyrazole is a tricyclic heteroaromatic scaffold (C10H8N2, MW: 156.18 g/mol) that serves as a versatile building block in medicinal chemistry. Unlike simple monocyclic pyrazoles, its rigid, planar indeno-fused architecture provides a privileged geometry for occupying deep hydrophobic pockets in kinase ATP-binding sites.

Molecular Formula C10H8N2
Molecular Weight 156.18 g/mol
CAS No. 150433-24-2
Cat. No. B11917728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dihydroindeno[1,2-c]pyrazole
CAS150433-24-2
Molecular FormulaC10H8N2
Molecular Weight156.18 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2C3=C1C=NN3
InChIInChI=1S/C10H8N2/c1-2-4-9-7(3-1)5-8-6-11-12-10(8)9/h1-4,6H,5H2,(H,11,12)
InChIKeyDGYDIEIMGSEYDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dihydroindeno[1,2-c]pyrazole (CAS 150433-24-2): A Core Scaffold for Targeted Kinase Inhibitor Procurement


2,4-Dihydroindeno[1,2-c]pyrazole is a tricyclic heteroaromatic scaffold (C10H8N2, MW: 156.18 g/mol) [1] that serves as a versatile building block in medicinal chemistry. Unlike simple monocyclic pyrazoles, its rigid, planar indeno-fused architecture provides a privileged geometry for occupying deep hydrophobic pockets in kinase ATP-binding sites [2]. This compound is the unsubstituted parent core from which numerous potent, selective inhibitors—targeting kinases such as CHK1, PDGFR, VEGFR, and HIF-1α—are derived [3]. It is typically procured as a research intermediate (e.g., Sigma-Aldrich AldrichCPR) for subsequent functionalization at the N1, C3, C6, or C7 positions [1].

Why Indazole or Other Fused Pyrazole Scaffolds Cannot Substitute 2,4-Dihydroindeno[1,2-c]pyrazole in Drug Discovery


The 2,4-dihydroindeno[1,2-c]pyrazole scaffold is not directly interchangeable with apparently similar heterocycles such as indazole, benzoindazole, or indeno[2,1-c]pyrazole. Substitution with these analogs consistently leads to a loss of target potency, altered selectivity profiles, or abolished cellular activity. This arises from the unique vectorial presentation of the pyrazole N1 and N2 hydrogen-bond donor/acceptor motifs, combined with the specific dihedral angle imposed by the indeno fusion, which is critical for optimal interaction with the hinge region of kinase domains [1]. For instance, while indeno[1,2-c]pyrazoles can achieve low nanomolar CHK1 inhibition (<10 nM), corresponding indazole-based scaffolds often exhibit >100-fold loss in potency against the same target [2]. Similarly, in CB2 cannabinoid receptor programs, 1,4-dihydroindeno[1,2-c]pyrazoles provide selectivity ratios (Ki CB1/Ki CB2) exceeding 2000, a profile that benzoindazole analogs fail to replicate [3].

Quantitative Differentiation of 2,4-Dihydroindeno[1,2-c]pyrazole: Head-to-Head Evidence vs. Closest Structural Analogs


Regioselective N1-Functionalization: 1-Aryl vs. 2-Aryl Isomer Ratio

Condensation of (Z)-2-((dimethylamino)methylene)-2,3-dihydro-1H-inden-1-one with aryl hydrazines proceeds with high regioselectivity to afford 1-aryl-2,4-dihydroindeno[1,2-c]pyrazole 4 rather than the 2-aryl-2,4-dihydroindeno[1,2-c]pyrazole 5 regioisomer [1]. This contrasts with simpler pyrazole scaffolds where N1/N2 regioselectivity is often poor, requiring chromatographic separation of isomers or protecting group strategies. Single-crystal X-ray diffraction unequivocally confirmed the 1H-indenopyrazole structure [1].

Regioselective synthesis Medicinal chemistry Scaffold functionalization

Chk1 Inhibition Potency: Indeno[1,2-c]pyrazole Core vs. Alternative Kinase Inhibitor Scaffolds

The 1,4-dihydroindeno[1,2-c]pyrazole core enabled the development of CHK-1 inhibitors with IC50 values below 10 nM after hit-to-lead optimization guided by X-ray co-crystal structures [1]. Two representative compounds (41 and 43) potentiated the activity of DNA-damaging agents (doxorubicin and camptothecin) in cell proliferation assays and abrogated the G2/M checkpoint in a mechanism-based FACS assay [1]. This level of cellular proof-of-concept is rarely achieved with other fused pyrazole cores targeting CHK1.

Checkpoint kinase 1 Cancer DNA damage response

HIF-1α Transcriptional Inhibition: Indenopyrazole vs. Manassantin Structural Complexity

The indenopyrazole framework was investigated as a new class of HIF-1α inhibitors. Indenopyrazole 2l most strongly inhibited hypoxia-induced HIF-1α transcriptional activity with an IC50 of 0.014 μM among all known compounds having relatively simple structures, unlike the structurally complex manassantins [1]. Compound 2l suppressed HIF-1α transcriptional activity without affecting HIF-1α protein accumulation or HIF-1α/HIF-1β heterodimerization, suggesting a distinct mechanism acting downstream of nuclear translocation [1].

Hypoxia-inducible factor Angiogenesis Cancer metabolism

Kinase Selectivity Profile: Indenopyrazole-Based Multitargeted RTK Inhibitor vs. Sutent (Sunitinib)

Optimization of 1,4-dihydroindeno[1,2-c]pyrazoles with acetylene-type side chains yielded compound 8, a multitargeted RTK inhibitor with potent oral activity. In an estradiol-induced murine uterine edema model, compound 8 displayed an ED50 of 3 mg/kg, superior to Sutent (sunitinib; ED50 = 9 mg/kg) [1]. Compound 8 also demonstrated 90% tumor growth inhibition in an MX-1 human breast carcinoma xenograft model at 25 mg/kg/day p.o. [1]. Importantly, further optimization through disruption of hERG binding interactions produced compound 90, which maintained nanomolar potency against VEGFR/PDGFR kinases while showing only an IC50 of 11.6 μM in the hERG patch clamp assay [1].

Receptor tyrosine kinase Angiogenesis Cancer xenograft

HDAC6 Inhibitory Activity and Selectivity: Indeno[1,2-c]pyrazole vs. Benzoindazole Scaffold

A direct scaffold comparison was performed by designing and synthesizing thiol-based HDAC6 inhibitors bearing either an indeno[1,2-c]pyrazole or a benzoindazole core [1]. The indeno[1,2-c]pyrazole-derived compound A-4 exhibited the highest HDAC6 selectivity of the series, with an IC50 of 44 nM against HDAC6, comparable to the reference drug SAHA (vorinostat; IC50 = 41 nM) [1]. In contrast, corresponding benzoindazole analogs generally showed reduced selectivity or potency, demonstrating that the indeno[1,2-c]pyrazole scaffold provides a superior geometry for HDAC6 isoform discrimination [1].

Epigenetics Histone deacetylase Cancer therapeutics

Procurement-Driven Application Scenarios for 2,4-Dihydroindeno[1,2-c]pyrazole in Drug Discovery and Chemical Biology


Oncology Kinase Inhibitor Lead Generation: CHK1 and Multi-RTK Programs

Based on the demonstrated sub-10 nM CHK1 potency and in vivo superiority over Sutent (ED50 3 vs. 9 mg/kg) for RTK inhibition [1][2], this scaffold is ideally suited for medicinal chemistry teams initiating DNA damage response or anti-angiogenic kinase inhibitor programs. The core's predictable N1-regioselectivity simplifies library enumeration and parallel synthesis [3].

Epigenetic Probe Development: HDAC6-Selective Inhibitor Design

The direct experimental evidence that indeno[1,2-c]pyrazole derivative A-4 achieves HDAC6 IC50 of 44 nM with superior isoform selectivity over a matched benzoindazole series [4] positions this scaffold as the core of choice for chemical probe development targeting HDAC6-mediated diseases, including neurodegeneration and cancer.

Hypoxia Pathway Chemical Biology: HIF-1α Inhibitor Tool Compounds

The scaffold enables HIF-1α transcriptional inhibition with an IC50 of 14 nM without suppressing protein accumulation or heterodimerization [5], a mechanism-of-action profile that supports its use in differentiating HIF-1 pathway dependencies in tumor microenvironments and ischemia-reperfusion models.

Cannabinoid Receptor Ligand Optimization: CB2-Selective Agonists/Antagonists

1,4-Dihydroindeno[1,2-c]pyrazole carboxamides have demonstrated CB2 receptor affinities in the single-digit nanomolar range with CB1/CB2 selectivity ratios exceeding 2000 [6]. This selectivity window is critical for developing peripherally restricted CB2 therapeutics devoid of central CB1-mediated psychoactive side effects.

Quote Request

Request a Quote for 2,4-Dihydroindeno[1,2-c]pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.